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molecular formula C11H11NO6 B1312180 Ethyl 2-(4-formyl-2-nitrophenoxy)acetate CAS No. 420786-61-4

Ethyl 2-(4-formyl-2-nitrophenoxy)acetate

Cat. No. B1312180
M. Wt: 253.21 g/mol
InChI Key: LJLACWKNDNQPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205295B2

Procedure details

To a solution of 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in tetrahydrofuran (600 mL)) and DMF (240 mL) was added dry sodium hydride (1.58 g, 65.82 mmol) and ethyl bromoacetate (7.30 mL, 65.82 mmol). The reaction was refluxed for 24 hours. The reaction was then concentrated and diluted with ethyl acetate (500 mL) and acidified to pH 2 with 1N HCl. The organic layer was then washed with saturated sodium bicarbonate (2×200 mL), sodium chloride (2×200 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a dark red oil. The oil was used in the next step without purification. 1H NMR (d6-DMSO) δ 1.18 (t, 3H), 4.15 (q, 2H), 5.14 (s, 2H), 7.49 (d, 1H), 8.11 (dd, 1H), 8.41 (s, 1H), 9.93 (s, 1H). MS: M+−1=252.1 Da.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].CN(C=O)C.[H-].[Na+].Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>O1CCCC1>[CH2:25]([O:24][C:22](=[O:23])[CH2:21][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11])[CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
240 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.58 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7.3 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The organic layer was then washed with saturated sodium bicarbonate (2×200 mL), sodium chloride (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a dark red oil
CUSTOM
Type
CUSTOM
Details
The oil was used in the next step without purification

Outcomes

Product
Name
Type
Smiles
C(C)OC(COC1=C(C=C(C=C1)C=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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